molecular formula C21H21ClN4O2 B11156574 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

Cat. No.: B11156574
M. Wt: 396.9 g/mol
InChI Key: LNERNDYXBKGBTC-HNNXBMFYSA-N
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Description

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a piperazine ring substituted with a chlorophenyl group. The stereochemistry at the 2-position of the propan-2-yl group is specified as (2S), indicating its specific spatial configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine moiety.

    Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and appropriate catalysts.

    Stereoselective Alkylation: The final step involves the stereoselective alkylation of the piperazine ring with a chiral alkylating agent to introduce the (2S)-1-oxopropan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one is unique due to its specific structural features, including the quinazolinone core, the stereochemistry of the propan-2-yl group, and the presence of the chlorophenyl-substituted piperazine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c1-15(26-14-23-19-8-3-2-7-18(19)21(26)28)20(27)25-11-9-24(10-12-25)17-6-4-5-16(22)13-17/h2-8,13-15H,9-12H2,1H3/t15-/m0/s1

InChI Key

LNERNDYXBKGBTC-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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